molecular formula C17H15NO5 B8368716 Benzyl 3-allyloxy-4-nitro-benzoate

Benzyl 3-allyloxy-4-nitro-benzoate

Cat. No. B8368716
M. Wt: 313.30 g/mol
InChI Key: JXILJZIDSXXSEY-UHFFFAOYSA-N
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Patent
US08691822B2

Procedure details

Benzyl 3-hydroxy-4-nitro-benzoate 29a (4.50 g, 16.47 mmol) was dissolved in 75 mL of anhydrous acetonitrile. The resulting solution was added with potassium carbonate (6.83 g, 49.41 mmol) and 3-bromopropene (2.9 mL, 32.94 mmol) successively, heated to reflux for 3 hours, then filtered. The filtrate was concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography to obtain the title compound benzyl 3-allyloxy-4-nitro-benzoate 29b (4.86 g, yield: 94.2%) as a yellow solid.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
6.83 g
Type
reactant
Reaction Step Two
Quantity
2.9 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH:15]=[CH:16][C:17]=1[N+:18]([O-:20])=[O:19])[C:5]([O:7][CH2:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)=[O:6].C(=O)([O-])[O-].[K+].[K+].Br[CH2:28][CH:29]=[CH2:30]>C(#N)C>[CH2:30]([O:1][C:2]1[CH:3]=[C:4]([CH:15]=[CH:16][C:17]=1[N+:18]([O-:20])=[O:19])[C:5]([O:7][CH2:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)=[O:6])[CH:29]=[CH2:28] |f:1.2.3|

Inputs

Step One
Name
Quantity
4.5 g
Type
reactant
Smiles
OC=1C=C(C(=O)OCC2=CC=CC=C2)C=CC1[N+](=O)[O-]
Name
Quantity
75 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
6.83 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
2.9 mL
Type
reactant
Smiles
BrCC=C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by silica gel column chromatography

Outcomes

Product
Name
Type
product
Smiles
C(C=C)OC=1C=C(C(=O)OCC2=CC=CC=C2)C=CC1[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 4.86 g
YIELD: PERCENTYIELD 94.2%
YIELD: CALCULATEDPERCENTYIELD 94.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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